Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate
Description
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a pyridin-2-yl group at position 2, and an ethyl ester at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. Its applications span kinase inhibitor synthesis (e.g., WEE1 and EGFR inhibitors) and covalent inhibitor design .
Properties
IUPAC Name |
ethyl 4-chloro-2-pyridin-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNYPYWIKDZADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647980 | |
| Record name | Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044770-41-3 | |
| Record name | Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of 2-chloropyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include substituted pyrimidines, pyridines, and various heterocyclic compounds with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is being investigated for its pharmacological properties. Its structure allows it to interact with biological targets, including various enzymes and receptors, making it a candidate for drug development. The compound's ability to inhibit specific pathways associated with diseases such as cancer is of particular interest.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound exhibit inhibition of kinases and other enzymes relevant to disease mechanisms. For instance, modifications in the pyrimidine structure have shown to enhance binding affinity towards specific kinases, suggesting that this compound could be optimized for similar applications .
Biological Studies
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess significant antimicrobial activity. The proposed mechanism involves interference with bacterial enzyme systems, leading to cell death or growth inhibition .
Neuroprotective Effects
Studies have shown that related compounds exhibit neuroprotective properties by inhibiting inflammatory pathways and reducing apoptosis in neuronal cells. This compound's potential in neuroprotection is being explored through its effects on nitric oxide production and tumor necrosis factor-alpha levels in stimulated human microglia cells .
Materials Science
Development of Functional Materials
The unique structural features of this compound make it an attractive candidate for the development of new materials with specific properties such as conductivity or fluorescence. Research into its application in creating advanced materials could lead to innovations in electronic devices or sensors .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, a comparative analysis with related compounds is useful:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 0.94 | Contains a methylthio group instead of pyridine |
| Ethyl 4-chloropyrimidine-5-carboxylate | 0.80 | Lacks the pyridine moiety |
| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group |
This table illustrates how the structural composition influences the biological activity and potential applications of this compound compared to its analogs.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Positional Isomers of Pyridine-Substituted Analogues
Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34775-04-7) and Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate (CAS 204394-36-5) differ in the substitution position of the pyridine ring.
Substituent Variation at Position 2
- Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS 2134-36-3) : Replacing pyridin-2-yl with a methyl group reduces steric bulk and eliminates aromatic interactions. This simplifies synthetic routes but diminishes target-binding specificity in kinase inhibitors .
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: The methylthio group acts as a superior leaving group, enabling efficient nucleophilic displacement (e.g., with amines or aminoindazoles) to generate intermediates for kinase inhibitors like JND3229 (EGFR inhibitor, IC₅₀ = 5.8 nM) .
Trifluoromethyl-Substituted Analogues
- Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate (CAS 720-01-4) : The electron-withdrawing trifluoromethyl group at position 4 enhances electrophilicity, improving reactivity in Suzuki-Miyaura couplings. However, this substitution reduces plasma stability compared to the chloro analogue .
- Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 288598-64-9) : The trifluoromethyl group at position 2 increases steric hindrance, limiting accessibility for nucleophilic attack but improving metabolic stability in vivo .
Chemoselective Displacement Reactions
The methylsulfinyl group in methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate undergoes selective displacement with alkylamines at C2 (70–92% yields), whereas the chloro group at C4 remains inert under similar conditions. In contrast, the pyridin-2-yl group in the parent compound directs substitutions to C4 due to electronic deactivation at C2 .
Comparative Data Table
Biological Activity
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H10ClN3O2
- Molecular Weight : 263.68 g/mol
- CAS Number : 1044770-41-3
This compound has been studied for its interaction with various biological targets. Its mechanism primarily involves inhibition of specific enzymes and pathways that are crucial in disease processes, including cancer and infectious diseases.
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells, with IC50 values ranging from 0.87 to 12.91 µM .
- A comparative analysis with standard chemotherapeutics like 5-Fluorouracil revealed that this compound has a better selectivity index, indicating a potentially safer therapeutic profile .
- Antiviral Properties :
- Mechanisms of Action :
Toxicity and Safety Profile
Safety assessments conducted on animal models indicate that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) and demonstrates a favorable pharmacokinetic profile with moderate oral bioavailability (31.8%) and clearance rates .
Case Studies
- In Vivo Efficacy Against Cancer :
- Antiviral Studies :
Data Summary Table
| Biological Activity | IC50 Values (µM) | Remarks |
|---|---|---|
| MCF-7 Cancer Cells | 0.87 - 12.91 | Superior to standard chemotherapy (5-FU) |
| MDA-MB-231 Cancer Cells | 1.75 - 9.46 | Better selectivity index than controls |
| Influenza Virus | N/A | Significant reduction in viral load |
| Acute Toxicity (Mice) | >2000 mg/kg | No observed toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
